molecular formula C15H15N5O2 B14935281 5-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide

5-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B14935281
M. Wt: 297.31 g/mol
InChI Key: BIUPFDFNBUXSNV-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide is a chemical compound developed for research purposes. Pyrazole derivatives are recognized in scientific literature as scaffolds with a broad spectrum of biological activities, which may include anti-inflammatory, anticancer, and antimicrobial properties . Research into structurally similar pyrazole-carboxamide compounds has shown their relevance in specialized areas such as neuroscience, particularly as ligands for neurotensin receptors (NTS2) which are targets for non-opioid analgesia and antipsychotic drug development . Other pyrazole carboxamide derivatives have also been investigated for their potential as antifungal agents by inhibiting succinate dehydrogenase . This compound is intended for research applications only and is not approved for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety and handling assessments prior to use.

Properties

Molecular Formula

C15H15N5O2

Molecular Weight

297.31 g/mol

IUPAC Name

3-(2-methoxyphenyl)-N-(1-methylpyrazol-4-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C15H15N5O2/c1-20-9-10(8-16-20)17-15(21)13-7-12(18-19-13)11-5-3-4-6-14(11)22-2/h3-9H,1-2H3,(H,17,21)(H,18,19)

InChI Key

BIUPFDFNBUXSNV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2=CC(=NN2)C3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

The synthesis of 5-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide typically involves the reaction of 2-methoxyphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then reacted with 1-methyl-1H-pyrazole-4-carboxylic acid chloride under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

  • Functional Group Target : Carboxamide group or methoxyphenyl substituent

  • Reagents :

    • Potassium permanganate (KMnO₄) in acidic medium (e.g., H₂SO₄)

    • Hydrogen peroxide (H₂O₂) with catalysts like Fe³⁺ or MnO₂

  • Reaction Outcomes :

    • Carboxamide oxidation : Conversion to a carboxylic acid or ketone derivative.

    • Methoxy group oxidation : Potential demethylation or formation of quinone structures (if conjugated).

  • Research Basis : Pyrazole carboxamides often undergo oxidation to generate oxygenated derivatives, as observed in related compounds .

Reduction Reactions

  • Functional Group Target : Carboxamide or aromatic rings

  • Reagents :

    • Sodium borohydride (NaBH₄) in methanol

    • Lithium aluminum hydride (LiAlH₄) in THF

  • Reaction Outcomes :

    • Carboxamide reduction : Conversion to a primary amine.

    • Pyrazole ring reduction : Potential hydrogenation to dihydropyrazole derivatives.

  • Research Basis : Reduction of pyrazole carboxamides to amines is well-documented in synthetic chemistry .

Nucleophilic Substitution

  • Functional Group Target : Methoxy group on the phenyl ring

  • Reagents :

    • Sodium iodide (NaI) in acetone (Finkelstein reaction)

    • Ammonia (NH₃) in ethanol

  • Reaction Outcomes :

    • Methoxy replacement : Substitution with iodide, amine, or other nucleophiles.

  • Research Basis : Methoxy groups in pyrazole derivatives are prone to nucleophilic substitution under basic conditions .

Cycloaddition Reactions

  • Functional Group Target : Pyrazole ring

  • Reaction Type : [3+3] or [4+2] cycloadditions

  • Reagents :

    • Ethyl α-diazoacetate with zinc triflate catalyst (1,3-dipolar cycloaddition)

    • Diels-Alder partners (e.g., maleic anhydride)

  • Reaction Outcomes :

    • Formation of fused heterocycles or ring-expanded products.

  • Research Basis : Pyrazoles participate in cycloaddition reactions under mild conditions, as seen in analogous compounds .

Amidation/Coupling Reactions

  • Functional Group Target : Carboxamide group

  • Reagents :

    • Amine nucleophiles (e.g., phenylhydrazine) with coupling agents (e.g., EDC)

    • Acyl chlorides or anhydrides

  • Reaction Outcomes :

    • Formation of substituted amides or hydrazides.

  • Research Basis : Pyrazole carboxamides are frequently modified via amidation to explore biological activity .

Table 1: Oxidation Reactions

Reaction TypeReagentsConditionsProduct
Carboxamide oxidationKMnO₄, H₂SO₄Heated, acidicCarboxylic acid derivative
Methoxy group oxidationH₂O₂, Fe³⁺Mild, aqueousDemethylated or quinoid derivative

Table 2: Reduction Reactions

Reaction TypeReagentsConditionsProduct
Carboxamide reductionNaBH₄, MeOHRoom temperaturePrimary amine derivative
Pyrazole ring reductionLiAlH₄, THFElevated temperatureDihydropyrazole derivative

Table 3: Substitution Reactions

Reaction TypeReagentsConditionsProduct
Methoxy replacementNaI, acetoneFinkelsteinIodo-substituted phenyl derivative
Amine substitutionNH₃, EtOHBasicAmino-substituted phenyl derivative

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: It is being investigated for its anti-inflammatory and anticancer properties.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name / ID R5 (Pyrazole) Carboxamide Substituent Key Functional Groups Biological Activity / Notes Reference
5-(2-Methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide (Target) 2-Methoxyphenyl 1-Methyl-1H-pyrazol-4-yl Methoxy, pyrazole-pyrazole linkage N/A (Hypothetical) N/A
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Chloro, phenyl 4-Cyano-1-phenyl-1H-pyrazol-5-yl Chloro, cyano, phenyl Synthetic intermediate; yield 68%
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide 4-Chlorophenyl, 2,4-dichlorophenyl 3-Pyridylmethyl Multiple Cl, pyridine CB1 antagonist (IC50 = 0.139 nM)
Darolutamide (N-{(2S)-1-[3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl]propan-2-yl}-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide) 3-Chloro-4-cyanophenyl Complex substituent (hydroxyethyl, propan-2-yl) Chloro, cyano, hydroxyethyl Androgen receptor antagonist (prostate cancer)
[1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate 4-Methylphenoxy, phenyl 3-Chlorophenyl (carbamate) Phenoxy, carbamate Synthetic compound; CAS 1026080-37-4

Biological Activity

5-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from recent research findings and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₁₂H₁₄N₄O₂
  • Molecular Weight : 230.26 g/mol
  • CAS Number : 1239759-74-0

The structure features a pyrazole core, which is known for its versatility in drug design, particularly in anti-cancer and anti-inflammatory agents.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit potent anticancer properties. The compound has shown promising results against various cancer cell lines, including:

  • MCF7 (breast cancer) : GI50 = 3.79 µM
  • SF-268 (brain cancer) : TGI50 = 12.50 µM
  • NCI-H460 (lung cancer) : LC50 = 42.30 µM

These findings suggest that the compound may inhibit tumor growth through multiple pathways, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Studies indicate that compounds similar to 5-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide can reduce inflammation markers in vitro and in vivo. For instance, the compound demonstrated comparable activity to indomethacin in reducing carrageenan-induced edema .

Antimicrobial Activity

The compound has also exhibited antimicrobial properties against various pathogens. Research indicates that pyrazole derivatives can inhibit the growth of bacteria such as E. coli and fungi like Aspergillus niger, suggesting a broad-spectrum antimicrobial potential .

The mechanisms underlying the biological activities of 5-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide are complex and multifaceted:

  • Inhibition of Kinases : Many pyrazole derivatives act as kinase inhibitors, which are crucial in cancer signaling pathways.
  • DNA Binding : The compound exhibits a strong affinity for DNA, potentially disrupting replication processes in cancer cells .
  • Modulation of Apoptotic Pathways : The induction of apoptosis via mitochondrial pathways has been observed, enhancing its anticancer efficacy .

Case Studies

Several studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

  • Study on MCF7 Cells : A recent investigation found that a similar pyrazole derivative significantly inhibited the proliferation of MCF7 cells through apoptosis induction.
  • Inflammation Model : In a mouse model for inflammation, the compound reduced swelling and pain comparable to standard anti-inflammatory drugs.
  • Antimicrobial Testing : Clinical isolates of E. coli were tested against the compound, showing significant inhibition at low concentrations.

Summary Table of Biological Activities

Activity TypeCell Line/PathogenIC50/Effect
AnticancerMCF7GI50 = 3.79 µM
SF-268TGI50 = 12.50 µM
NCI-H460LC50 = 42.30 µM
Anti-inflammatoryCarrageenan-induced edemaComparable to indomethacin
AntimicrobialE. coliSignificant inhibition

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